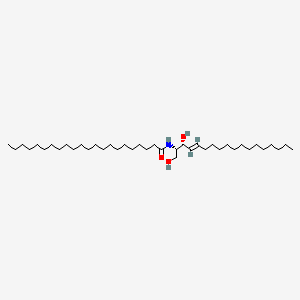

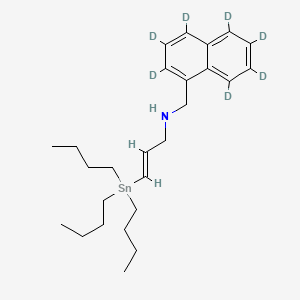

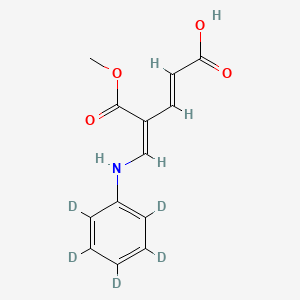

4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Research on related compounds has shown that the synthesis of complex esters and acids often involves multi-step reactions including Michael reactions, Friedel-Crafts reactions, and Knoevenagel condensation. For instance, 2-Methyl-4-phenylpentanedioic acid, a compound with a somewhat similar structure, is prepared via the Michael reaction followed by hydrolysis of the adduct (Natekar & Samant, 2010).

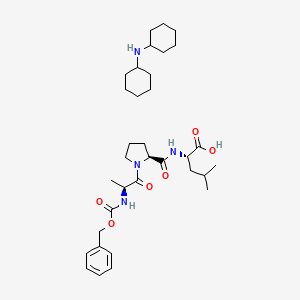

Molecular Structure Analysis

The molecular structure of compounds similar to "4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester" has been explored through various analytical techniques, including NMR and X-ray crystallography. For example, the study of substituted methylene malonamic acids utilized 1H NMR and HPLC for structural validation (Hamper et al., 1999).

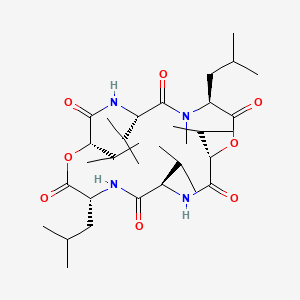

Chemical Reactions and Properties

Chemical reactions involving similar compounds have demonstrated a variety of transformations, including cyclocondensation, which leads to the formation of bicyclic and tricyclic compounds with significant chemical diversity (Winnik, 1995). Additionally, Vilsmeier-Haack reactions have been used to synthesize oxazolin-5-ones from N-acyl-α-amino acids, showcasing the compound's reactivity towards various nucleophiles (Singh & Singh, 2000).

Physical Properties Analysis

The physical properties of compounds analogous to "4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester" often include their solubility, melting points, and spectroscopic characteristics, which are crucial for their identification and purity assessment. For example, the characterization of a 96-member substituted methylene malonamic acid library emphasized the importance of 1H NMR and HPLC data for assessing structural integrity and purity (Hamper et al., 1999).

Applications De Recherche Scientifique

Alkoxycarbonylation of Unsaturated Substrates

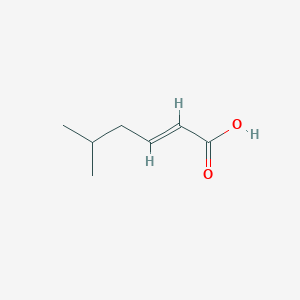

The synthesis of esters through alkoxycarbonylation of unsaturated phytogenic substrates, including pentenoic and undecenoic acids, using palladium catalysts, presents a method for producing ester products. This approach is significant for chemical industry applications such as resource saving, waste minimization, and environmental safety improvements. It hints at the potential for synthesizing complex esters like "4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester" through similar methodologies, especially for applications in polymer production and advanced chemical products (Sevostyanova & Batashev, 2023).

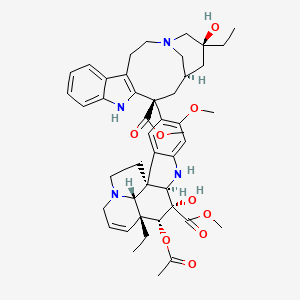

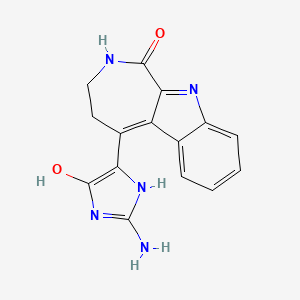

Chemistry of Heterocyclic Compounds

The reactivity of derivatives similar to the compound has been explored for the synthesis of various classes of heterocyclic compounds. This includes applications in synthesizing pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Such research underscores the potential of complex esters and their derivatives in the synthesis of dyes and heterocyclic compounds, suggesting a pathway for the application of "4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester" in similar contexts (Gomaa & Ali, 2020).

Biopolymer Ethers and Esters

Research into the chemical modification of xylan to produce biopolymer ethers and esters, including the synthesis of novel xylan esters, points to a broad range of applications for esterified compounds. These applications range from drug delivery systems to additives in paper production and antimicrobial agents, suggesting potential research avenues for the compound in the development of new materials or as part of biomedical research (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

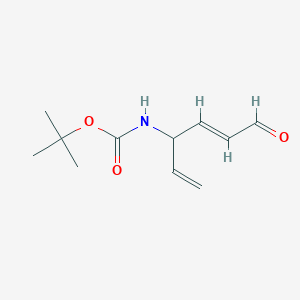

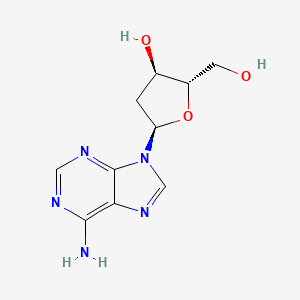

Mutagen Formation from Omega-3 Fat Peroxidation

The formation of mutagens, such as 4-oxo-2-hexenal from the peroxidation of omega-3 fats, and their subsequent interaction with DNA to form adducts, highlights the importance of understanding the chemical reactivity and potential health impacts of complex organic compounds. While not directly related, this research area emphasizes the need for thorough investigation into the reactivity and biological interactions of compounds like "4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester" (Kasai & Kawai, 2008).

Orientations Futures

Propriétés

IUPAC Name |

(2E,4Z)-4-methoxycarbonyl-5-(2,3,4,5,6-pentadeuterioanilino)penta-2,4-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-18-13(17)10(7-8-12(15)16)9-14-11-5-3-2-4-6-11/h2-9,14H,1H3,(H,15,16)/b8-7+,10-9-/i2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKGPQZCFBLFIG-GBDHNZSISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=CC=CC=C1)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N/C=C(/C=C/C(=O)O)\C(=O)OC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Anilinomethylenepentenedioic Acid-d5 5-Methyl Ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)